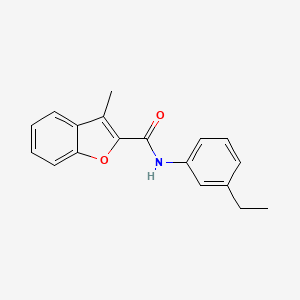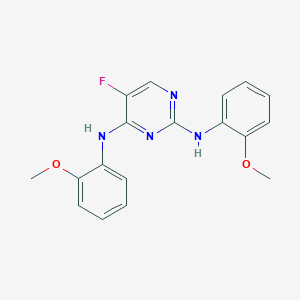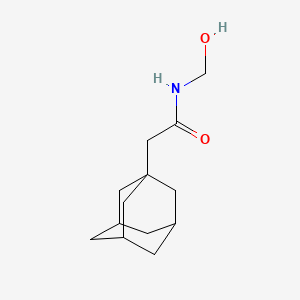![molecular formula C14H21N3O B5690075 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane, also known as DMPOAD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for research.
Mécanisme D'action
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane exerts its therapeutic effects by modulating several biochemical pathways in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane also induces apoptosis in cancer cells by activating the mitochondrial pathway. Furthermore, it has been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect against oxidative stress.
Biochemical and Physiological Effects:
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have a protective effect on the nervous system by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is also highly soluble in aqueous solutions, making it easy to administer to cells or animals. However, one limitation of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is its low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane. One potential avenue is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to explore its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could be done to optimize the synthesis and improve the bioavailability of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane.
Méthodes De Synthèse
The synthesis of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is a complex process that involves several steps. One of the most common methods for synthesizing 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is through the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1,6-diaminohexane followed by cyclization with ethyl chloroformate. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and anti-cancer properties. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-12(2)15-10-16-13(11)17-7-8-18-14(9-17)5-3-4-6-14/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQUDVYDZNSIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC3(C2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5,6-Dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)

![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)